1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Catalog No.
S12022645
CAS No.
M.F
C26H24N2O5S
M. Wt
476.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2...

Product Name

1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

IUPAC Name

1-(3-methoxy-4-pentoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C26H24N2O5S/c1-3-4-7-13-32-19-11-10-16(15-20(19)31-2)22-21-23(29)17-8-5-6-9-18(17)33-24(21)25(30)28(22)26-27-12-14-34-26/h5-6,8-12,14-15,22H,3-4,7,13H2,1-2H3

InChI Key

ALLHOLWZNPNNLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O)OC

1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its intricate structure that incorporates a chromeno-pyrrole-thiazole scaffold. The molecular formula for this compound is C31H30N2O7S, and it has a molecular weight of approximately 574.64 g/mol. This compound exhibits notable structural features such as multiple aromatic rings and functional groups, which contribute to its potential biological activities and applications in various fields.

Due to its functional groups:

  • Oxidation: The presence of electron-rich aromatic systems allows for oxidation reactions that can convert alcohols to ketones or aldehydes.
  • Reduction: The compound can undergo reduction reactions, typically involving the addition of hydrogen to unsaturated bonds or the conversion of carbonyl groups to alcohols.
  • Substitution: The aromatic rings can engage in electrophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit significant biological activities. Preliminary studies suggest potential anti-cancer and anti-inflammatory properties. The mechanism of action is believed to involve modulation of specific molecular targets, potentially inhibiting key enzymes or altering receptor activity within cellular pathways.

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:

  • Suzuki–Miyaura Coupling Reaction: This method is widely utilized for forming carbon-carbon bonds and is effective in constructing complex structures like that of this compound.

Industrial production may involve optimizing reaction conditions to maximize yield and purity, often employing high-throughput screening techniques for catalyst and solvent selection.

The compound has diverse applications:

  • Medicinal Chemistry: Investigated for its therapeutic properties, particularly in the development of anti-cancer agents.
  • Material Science: Potential use in developing new materials with unique properties due to its complex structure.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

Interaction studies are crucial for understanding the biological effects of this compound. These studies typically focus on:

  • Enzyme Inhibition: Evaluating how the compound affects specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Investigating its effects on various receptors that may lead to physiological changes.

Such studies help elucidate the compound's pharmacodynamics and pharmacokinetics.

Several compounds exhibit structural similarities to 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Here are a few notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
Methyl 2-{1-[3-methoxy-4-(pentyloxy)phenyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylateC29H28N2O7S548.6 g/molContains a methyl ester group
7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-methoxy-4-(pentyloxy)phenyl]C28H27ClN2O5S539.04 g/molIncorporates chlorine substituent
2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamideC17H15N3O4S2389.44 g/molFeatures a benzamide structure

These compounds differ primarily in their substituents and functional groups while sharing a similar chromeno-pyrrole or thiazole backbone. The unique combination of these features in 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may contribute to its distinct biological activities and applications compared to its analogs.

XLogP3

5.1

Hydrogen Bond Acceptor Count

7

Exact Mass

476.14059304 g/mol

Monoisotopic Mass

476.14059304 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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